3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that features a benzodioxole moiety, a fluorinated quinoline core, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Fluorinated Quinoline Core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, using a fluorophenyl boronic acid and a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its fluorinated groups and quinoline core make it a candidate for developing new therapeutic agents .
Medicine
In medicinal chemistry, the compound is investigated for its potential anti-cancer and anti-inflammatory properties. The presence of multiple fluorine atoms can enhance its bioavailability and metabolic stability .
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation . The benzodioxole moiety can also interact with DNA, potentially leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
Uniqueness
The uniqueness of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one lies in its combination of a benzodioxole moiety, a fluorinated quinoline core, and a fluorophenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2NO4/c25-16-3-1-2-14(8-16)11-27-12-19(24(29)18-10-17(26)5-6-20(18)27)23(28)15-4-7-21-22(9-15)31-13-30-21/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVAHMXURUQLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=C(C3=O)C=C(C=C4)F)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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